molecular formula (CH3)3COO[13C][13C]H2[13C]H(15NH-FMOC)[13C]OOH B602428 L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester CAS No. 387867-74-5

L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester

Cat. No.: B602428
CAS No.: 387867-74-5
M. Wt: 416.41
InChI Key:
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Description

L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester is a labeled derivative of L-Aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester involves several steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes:

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected L-Aspartic acid derivatives and peptide conjugates .

Scientific Research Applications

L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester involves its incorporation into peptides and proteins. The labeled isotopes allow for the tracking and analysis of these biomolecules in various biological systems. The compound interacts with specific molecular targets and pathways, providing insights into protein structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester is unique due to its dual protection with FMOC and tert-butyl ester groups, which makes it particularly useful in peptide synthesis and structural studies. The isotopic labeling further enhances its utility in NMR and MS experiments .

Properties

CAS No.

387867-74-5

Molecular Formula

(CH3)3COO[13C][13C]H2[13C]H(15NH-FMOC)[13C]OOH

Molecular Weight

416.41

Purity

98% by HPLC; 98% atom 13C, 98% atom 15N

Related CAS

71989-14-5 (unlabelled)

tag

Ester-protected Amino Acids (Labelled) | Fmoc-protected Amino Acids (Labelled)

Origin of Product

United States

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